N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide
Description
N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .
Properties
IUPAC Name |
N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)19-10-13-2-4-14(5-3-13)17-11-23-18(20-17)15-6-8-16(22)9-7-15/h2-9,11,22H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCILDVKUXLPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the hydroxyphenyl and phenylmethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Scientific Research Applications
N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds with various substituents on the thiazole ring, showing diverse biological effects
Uniqueness
N-[[4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenyl]methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both hydroxyphenyl and phenylmethyl groups enhances its potential for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
